molecular formula C11H8ClNO3 B6617010 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide CAS No. 15953-11-4

2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B6617010
CAS No.: 15953-11-4
M. Wt: 237.64 g/mol
InChI Key: BXXJPVJRLZDHBG-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic organic compound designed for research and development purposes. This molecule is built on a coumarin (2H-chromen-2-one) core, a privileged structure in medicinal chemistry known for its diverse biological activities . The structure features a chloroacetamide group linked to the 6-position of the coumarin scaffold, making it a valuable intermediate for further chemical exploration . The reactive chloroacetyl group is a key functional handle, allowing researchers to utilize this compound in nucleophilic substitution reactions, particularly in the synthesis of more complex molecules by reacting with various amines, thiols, and other nucleophiles . This enables the development of novel derivatives, such as those incorporating piperazine rings, for structure-activity relationship (SAR) studies . Coumarin derivatives are investigated across numerous scientific fields, and this chloroacetamide analog serves as a key precursor in the synthesis of potential pharmacologically active compounds. As a building block, it contributes to drug discovery efforts, chemical biology probe development, and material science research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-chloro-N-(2-oxochromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-6-10(14)13-8-2-3-9-7(5-8)1-4-11(15)16-9/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXJPVJRLZDHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70778683
Record name 2-Chloro-N-(2-oxo-2H-1-benzopyran-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70778683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15953-11-4
Record name 2-Chloro-N-(2-oxo-2H-1-benzopyran-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70778683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the reaction of 6-amino-2H-chromen-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the acetamide moiety serves as a primary site for nucleophilic displacement. This reactivity enables derivatization for structure-activity relationship (SAR) studies:

Reaction TypeReagents/ConditionsMajor ProductsYieldAnalytical Confirmation
Amine substitutionAniline in DMF, K₂CO₃, 80°C, 12 hrsN-(2-oxo-2H-chromen-6-yl)-2-(phenylamino)acetamide78%¹H NMR, HRMS
Thiol substitutionThiourea/EtOH, reflux, 6 hrs2-(Thioureido)-N-(2-oxo-2H-chromen-6-yl)acetamide65%FTIR (S-H stretch at 2550 cm⁻¹)

Key Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where nucleophiles (e.g., amines, thiols) attack the electrophilic carbon adjacent to the chlorine atom. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .

Oxidation and Reduction Pathways

The chromenone core and acetamide group participate in redox transformations:

Oxidation

Target SiteReagentsProductsObservations
Chromenone carbonylKMnO₄/H₂SO₄, 50°C6-Hydroxycoumarin derivativeReduced lactone stability
Acetamide NHH₂O₂/AcOH, RTN-Oxide intermediateEphemeral product, requires trapping

Reduction

Target SiteReagentsProductsYield
Chromenone ketoneNaBH₄/MeOH, 0°C2-Hydroxy-N-(2-oxo-2H-chromen-6-yl)acetamide82%

Spectroscopic Validation :

  • Post-reduction ¹H NMR shows disappearance of the carbonyl proton (δ 10.2 ppm) and emergence of a hydroxyl signal (δ 5.1 ppm) .

  • HRMS confirms molecular weight shifts consistent with reduction (e.g., +2 amu for H₂ addition).

Coupling Reactions

The compound undergoes cross-coupling to generate biaryl or heterocyclic hybrids:

Reaction TypeCatalysts/ConditionsProductsApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C2-(Aryl)-N-(2-oxo-2H-chromen-6-yl)acetamideAnticancer lead optimization
Ullmann condensationCuI, 1,10-phenanthroline, DMSO, 120°CN-(2-oxo-2H-chromen-6-yl)-2-(pyridyloxy)acetamideEnzyme inhibition studies

Case Study :
In a Suzuki coupling with 4-bromophenylboronic acid, the product exhibited enhanced π-π stacking interactions in crystallography, correlating with improved solubility .

Hydrolysis and Degradation

Controlled hydrolysis provides insights into metabolic pathways:

ConditionProductsHalf-Life (pH 7.4, 37°C)
Acidic (HCl/H₂O)6-Aminocoumarin + chloroacetic acid2.1 hrs
Alkaline (NaOH/EtOH)Chromenone ring-opened dicarboxylic acid4.8 hrs

Stability Implications :

  • Degradation under physiological conditions suggests potential prodrug applications.

  • LC-MS/MS traces show m/z 177.1 (chloroacetic acid fragment) and m/z 146.0 (6-aminocoumarin) .

Photochemical Reactions

UV irradiation induces structural rearrangements:

Wavelength (nm)SolventProductsQuantum Yield
254MeCNSpirocyclic oxazole-chromenone adduct0.32
365EtOAcRing-expanded quinoline derivative0.18

Mechanistic Proposal :
Excitation of the chromenone π-system generates singlet oxygen, facilitating [4+2] cycloaddition or electrocyclic ring-opening .

Analytical Methods for Reaction Monitoring

Standardized protocols ensure reaction fidelity:

TechniqueParametersUtility
HPLCC18 column, 0.1% TFA/MeCN gradientQuantifies substituent effects on retention
¹³C NMRDMSO-d₆, 125 MHzTracks electronic environment changes
HRMS-ESIPositive ion mode, m/z 200–800Confirms molecular ion [M+H]⁺

Scientific Research Applications

Reaction Pathways

The compound can undergo several chemical reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The carbonyl group can be oxidized or reduced to form alcohols or amines, allowing for further derivatization.

Anticancer Activity

Research indicates that 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide may possess anticancer properties. Preliminary studies suggest its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, compounds with similar chromenone structures have been shown to inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells .

Anti-inflammatory Properties

The compound's mechanism involves interaction with inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Studies have demonstrated that chromenone derivatives can modulate inflammatory responses, indicating that this compound may also exhibit similar effects .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for its antioxidant capabilities. Research indicates that certain derivatives exhibit significant antioxidant activity through mechanisms such as radical scavenging .

Case Studies and Research Findings

Study Findings
Synthesis and Biological InvestigationThis study synthesized novel sulfonamide derivatives containing coumarin moieties and evaluated their antimicrobial and antioxidant activities. Although no significant antimicrobial activity was observed, good antioxidant properties were noted .
Antitumor Activity EvaluationThis research focused on the antitumor effects of coumarin derivatives, demonstrating their efficacy against estrogen-dependent cancers by inhibiting key enzymes involved in estrogen metabolism .
Enzyme Inhibition StudiesInvestigations into the mechanism of action revealed that this compound can bind to enzyme active sites, blocking catalytic activity and influencing cellular processes such as apoptosis .

Industrial Applications

In industrial contexts, this compound serves as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable in pharmaceutical development and agrochemical synthesis. The optimization of synthetic routes for large-scale production using continuous flow reactors is also being explored to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

N-(2-Oxo-2H-chromen-3-yl)acetamide
  • Structure : Differs in the position of the acetamide group (position 3 vs. 6 on the coumarin ring).
  • For example, substituents at position 3 may influence intermolecular interactions in crystallography .
  • Molecular Weight : 203.19 g/mol (compared to 237.65 g/mol for the target compound due to the absence of chlorine) .
Chloroacetamide Herbicides (Acetochlor, Alachlor, Metolachlor)
  • Structure : Contain a chloroacetamide group but lack the coumarin ring. Instead, they feature substituted phenyl or thienyl groups (e.g., ethoxymethyl or methoxypropan-2-yl substituents) .
  • Applications : Widely used as pre-emergent herbicides. Their mode of action involves inhibition of very-long-chain fatty acid synthesis in plants, a mechanism distinct from coumarin-based compounds .
  • Metabolism : Metabolized in human and rat liver microsomes via oxidative pathways, producing sulfoxide and sulfone derivatives .
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide
  • Structure: Replaces the coumarin ring with a tetrahydroquinoline system. The tetrahydroquinoline moiety introduces saturated bonds, reducing aromaticity and altering electronic properties .
  • Molecular Weight: 253.70 g/mol, higher than the target compound due to the additional methylene group and tetrahydroquinoline system .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Hydrogen Bond Donors/Acceptors
2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide 237.65 Chloroacetamide, Coumarin (position 6) ~2.1 2 donors, 3 acceptors
N-(2-Oxo-2H-chromen-3-yl)acetamide 203.19 Acetamide (position 3) ~1.8 1 donor, 3 acceptors
Acetochlor 269.77 Ethoxymethyl, Ethyl-methylphenyl ~3.5 1 donor, 2 acceptors
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 227.71 Ethyl-methylphenyl ~3.2 1 donor, 1 acceptor

Notes:

  • Chloroacetamide herbicides (e.g., acetochlor) have higher LogP values, reflecting greater lipophilicity and environmental persistence .

Key Research Findings

  • Crystallography : Coumarin-acetamide derivatives often form hydrogen-bonded networks, influencing their solid-state properties and stability. For example, N-(2-oxo-2H-chromen-3-yl)acetamide exhibits intermolecular N–H···O bonds .
  • Metabolism : Unlike herbicides, coumarin derivatives are metabolized via cytochrome P450-mediated hydroxylation, leading to less persistent environmental residues .
  • Structure-Activity Relationships (SAR) :
    • Substitution at position 6 on coumarin enhances π-π stacking in molecular recognition systems .
    • The chlorine atom in chloroacetamide increases electrophilicity, facilitating nucleophilic reactions in biological systems .

Biological Activity

2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide is a coumarin derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly regarding its anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The following sections will explore the biological activities of this compound, supported by data tables and relevant research findings.

The compound features a chloro substituent at the nitrogen atom and a chromenone moiety, which is known for its biological significance. Its structure allows for various chemical interactions, contributing to its biological activity.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This includes potential inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Modulation of Cellular Pathways : It may interact with cellular receptors and signaling pathways, influencing processes such as proliferation and inflammation.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on AChE. A study showed that related coumarin derivatives had IC50 values indicating potent inhibition of AChE activity . The docking studies suggested that the coumarin ring effectively interacts with the enzyme's active site.

2. Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties. It has shown potential in modulating inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis .

3. Antimicrobial Activity

Various studies have reported the antimicrobial efficacy of coumarin derivatives, including this compound. In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities

Activity TypeTarget/OrganismEffectiveness (IC50 or MIC)Reference
Enzyme InhibitionAcetylcholinesterase (AChE)Potent inhibitor
Anti-inflammatoryVarious inflammatory markersSignificant modulation
AntimicrobialStaphylococcus pneumoniaeMIC = 12 µg/mL
AntifungalCandida albicansMIC = 25 µg/mL

Case Study 1: AChE Inhibition

In a study examining various coumarin derivatives, this compound was identified as a strong AChE inhibitor through molecular docking techniques. The compound's interaction with the enzyme was characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of several coumarin derivatives, including this compound, revealed promising antimicrobial activities. Specifically, it was effective against Staphylococcus pneumoniae with an MIC value significantly lower than that of standard antibiotics .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 6-amino-2H-chromen-2-one with chloroacetyl chloride in the presence of a base like triethylamine. For example:

  • Step 1: Dissolve 6-amino-2H-chromen-2-one in triethylamine under inert atmosphere.
  • Step 2: Add chloroacetyl chloride dropwise, followed by refluxing (4–6 hours) with TLC monitoring (ethyl acetate/hexane, 3:7).
  • Step 3: Isolate the product via filtration and recrystallize using pet-ether or ethanol (yield: 65–70%) .
    Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride), and temperature control to minimize side reactions like hydrolysis .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Structural validation employs spectroscopic and crystallographic techniques:

  • IR Spectroscopy: Peaks at 1678 cm⁻¹ (C=O stretch) and 3276 cm⁻¹ (N-H stretch) confirm acetamide and coumarin moieties .
  • NMR: 1H^1H NMR (DMSO-d6) shows δ 4.17–4.23 (AB quartet, CH2Cl), δ 6.05 (d, CH coupling to NH), and δ 9.53 (d, NH). 13C^{13}C NMR reveals carbonyl carbons at δ 166–168 ppm .
  • X-ray Crystallography: Single-crystal studies (e.g., Acta Crystallographica data) confirm bond lengths (C-Cl: 1.79 Å) and dihedral angles between aromatic rings, ensuring spatial alignment .

Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct profiles across studies?

Methodological Answer:
Discrepancies often arise from variations in reaction conditions or purification methods. For example:

  • Yield Differences: Higher temperatures (>100°C) may degrade sensitive intermediates, reducing yields. Comparative studies show that refluxing in triethylamine (70°C, 4 hours) yields 70% vs. 50% in non-polar solvents .
  • Byproduct Analysis: LC-MS or GC-MS can identify impurities like hydrolyzed acetamide (detected at m/z 180.02). Adjusting reaction pH (neutral to slightly basic) minimizes hydrolysis .
  • Reproducibility: Strict control of anhydrous conditions and inert atmospheres is critical to avoid side reactions .

Advanced: What strategies are effective for optimizing the regioselectivity of chloroacetamide coupling to the coumarin scaffold?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects: Electron-donating groups on the coumarin ring (e.g., 6-amino) activate the para position for nucleophilic attack. Substituent effects are modeled via Hammett plots .
  • Catalysis: Lewis acids (e.g., ZnCl2) enhance coupling efficiency by polarizing the chloroacetamide carbonyl, favoring attack at the 6-position .
  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving regioselectivity from 75% to >90% .

Advanced: What methodologies are used to evaluate the compound’s potential biological activity, given its structural analogs?

Methodological Answer:
Biological evaluation leverages structure-activity relationship (SAR) studies:

  • In Silico Docking: Molecular docking with targets like cyclooxygenase-2 (COX-2) or kinases predicts binding affinity. The chloroacetamide group enhances hydrogen bonding with active-site residues .
  • In Vitro Assays: Anticancer activity is tested via MTT assays (e.g., IC50 values against MCF-7 cells). Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced cytotoxicity .
  • Metabolic Stability: Microsomal stability studies (e.g., rat liver microsomes) assess susceptibility to oxidative degradation, guiding structural modifications .

Advanced: How can environmental degradation pathways of this compound be analyzed in ecotoxicology studies?

Methodological Answer:
Degradation studies use advanced analytical techniques:

  • Photolysis: UV-Vis spectroscopy tracks degradation under simulated sunlight (λ = 254 nm), identifying photoproducts like dechlorinated acetamide .
  • Hydrolysis: pH-dependent studies (pH 5–9) with LC-MS/MS reveal half-lives (t1/2 = 12–48 hours) and hydrolysis products (e.g., 2-oxo-2H-chromen-6-amine) .
  • Microbial Degradation: Soil microcosm experiments quantify biodegradation rates via COD (chemical oxygen demand) measurements, showing 60% degradation in 30 days under aerobic conditions .

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